molecular formula C11H20N4 B3197711 {1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine CAS No. 1006483-95-9

{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine

Cat. No. B3197711
CAS RN: 1006483-95-9
M. Wt: 208.3 g/mol
InChI Key: CCUQXUUPOSAKJN-UHFFFAOYSA-N
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Description

“{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” is a chemical compound with the molecular formula C9H16N4 . It is related to other compounds such as 1-(3-Methyl-1H-pyrazol-4-yl)ethanone and 1-(1-Methylpyrazol-4-yl)ethanone .


Synthesis Analysis

The synthesis of “{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” and related compounds is a topic of ongoing research . For example, compounds with urea linked alkyl side chains have been reported to show improved activity .


Molecular Structure Analysis

The molecular structure of “{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” can be determined using various analytical techniques. For example, its molecular weight is 180.25 .

Scientific Research Applications

Organic Synthesis and Intermediates

1-methylpyrazole serves as an essential building block in organic synthesis. Researchers use it to create more complex molecules through various reactions. Its versatility lies in its ability to participate in diverse transformations, such as Suzuki-Miyaura cross-coupling reactions and transesterification reactions . Additionally, it can be modified to yield other valuable intermediates.

High-Energy Insensitive Explosives

While 1-methylpyrazole itself is not an explosive, it plays a crucial role in the synthesis of high-energy insensitive explosives. Specifically, it serves as a precursor for compounds like 1-methyl-3,4,5-trinitropyrazole . These energetic materials find applications in propellants, pyrotechnics, and other defense-related fields .

Antileishmanial and Antimalarial Agents

Pyrazole derivatives have demonstrated potent pharmacological effects, including antileishmanial and antimalarial activities. Researchers have synthesized hydrazine-coupled pyrazoles, and 1-methylpyrazole derivatives fall into this category. These compounds are promising candidates for combating parasitic diseases .

JAK2 Inhibitors for Myeloproliferative Disorders

1-methylpyrazole derivatives have been investigated as potential inhibitors of JAK2 (Janus kinase 2). Dysregulation of JAK2 is associated with myeloproliferative disorders, including polycythemia vera and essential thrombocythemia. Researchers explore these derivatives for their therapeutic potential in managing these conditions .

Aminothiazole Synthesis

Researchers have employed 1-methylpyrazole in the preparation of aminothiazoles. These compounds have diverse applications, including as γ-secretase modulators . γ-Secretase plays a critical role in Alzheimer’s disease, making this research area particularly relevant .

Regioselective Nucleophilic Aromatic Substitution

1-methylpyrazole has been utilized in a three-step procedure to synthesize N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . This compound demonstrates regioselective nucleophilic aromatic substitution, which is valuable in drug discovery and medicinal chemistry .

Future Directions

The future directions for research on “{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine” and related compounds could include further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand their safety and hazards .

Mechanism of Action

Target of Action

The primary target of this compound is Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These organisms can be transmitted through the bite of sandflies and mosquitoes .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The compound affects the NAD+ salvage pathway by activating Nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of this pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Result of Action

The compound has shown potent antileishmanial and antimalarial activities. In vitro antileishmanial and in vivo antimalarial activities of similar compounds were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these compounds displayed superior antipromastigote activity .

Action Environment

Environmental factors such as the presence of sandflies and mosquitoes, which are vectors for Leishmania and Plasmodium, respectively, can influence the compound’s action, efficacy, and stability . Additionally, the compound’s action can be influenced by the physiological environment of the host organism.

properties

IUPAC Name

[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-14-7-11(6-13-14)9-15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUQXUUPOSAKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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